molecular formula C12H14Cl2N2O3 B3013828 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid CAS No. 1037587-74-8

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid

Cat. No.: B3013828
CAS No.: 1037587-74-8
M. Wt: 305.16
InChI Key: ACXJTDPXRYJMCL-UHFFFAOYSA-N
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Description

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H14Cl2N2O3 and its molecular weight is 305.16. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Vibrational Studies

A study conducted by Vanasundari et al. (2018) explored the spectroscopic and structural investigations of derivatives similar to the compound of interest, using experimental and theoretical methods. The research revealed insights into the stability, reactivity, and non-linear optical potential of these compounds. Moreover, the study suggested that butanoic acid derivatives exhibit good biological activities, as indicated by auto-dock studies showing inhibition of Placenta Growth Factor (PIGF-1) (Vanasundari et al., 2018).

Synthesis and Biological Activities

Research on the methionine salvage pathway by Tang et al. (2006) found that a compound similar to 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid, 4-Methylthio-2-oxobutanoic acid (MTOB), inhibits the growth of several human cell lines. The study provided insights into the growth inhibition and apoptotic effects of MTOB, highlighting the potential for investigating similar compounds for their biological activities (Tang et al., 2006).

Enzymatic and Chemical Synthesis

Nazir et al. (2018) described the synthesis of novel indole-based scaffolds, involving transformations of compounds like 4-(1H-indol-3-yl)butanoic acid. These molecules demonstrated potent inhibitory activity against the urease enzyme, suggesting that similar compounds could serve as valuable therapeutic agents (Nazir et al., 2018).

Spectroscopic and Supramolecular Studies

A chloramphenicol derivative, analyzed by Fernandes et al. (2017), revealed significant insights through vibrational spectroscopy and X-ray diffraction. This research underscored the importance of understanding molecular interactions, which could be applicable to the study of this compound and its derivatives (Fernandes et al., 2017).

Properties

IUPAC Name

4-(2,5-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-2-15-10(12(18)19)6-11(17)16-9-5-7(13)3-4-8(9)14/h3-5,10,15H,2,6H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXJTDPXRYJMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.